

Mbl-IN-2: A Technical Overview of Target Binding and Preliminary Kinetics

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Compound of Interest

Compound Name: Mbl-IN-2

Cat. No.: B12368137

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This technical guide provides a consolidated overview of the currently available data on **Mbl-IN-2**, a novel inhibitor of Metallo- β -lactamases (MBLs). The information presented herein is primarily derived from the research conducted by Kondratieva and colleagues, as detailed in their 2024 publication in the European Journal of Medicinal Chemistry. **Mbl-IN-2**, identified as a fluorinated analogue of D-captopril, shows promising activity against New Delhi Metallo- β -lactamase-1 (NDM-1), a critical target in the fight against antibiotic resistance.

Core Target and Binding Affinity

Mbl-IN-2 is a potent inhibitor of the New Delhi Metallo- β -lactamase-1 (NDM-1), an enzyme that confers resistance to a broad spectrum of β -lactam antibiotics. The inhibitory activity of **Mbl-IN-2** has been quantified, demonstrating significant potency against its primary target.

Quantitative Data Summary

Compound	Target	Assay Type	IC50 (μ M)	Source
Mbl-IN-2 ((2R, 2R')-5 α C)	New Delhi Metallo- β -lactamase-1 (NDM-1)	Biochemical Inhibition Assay	0.3	[Kondratieva et al., 2024]

Synergistic Activity

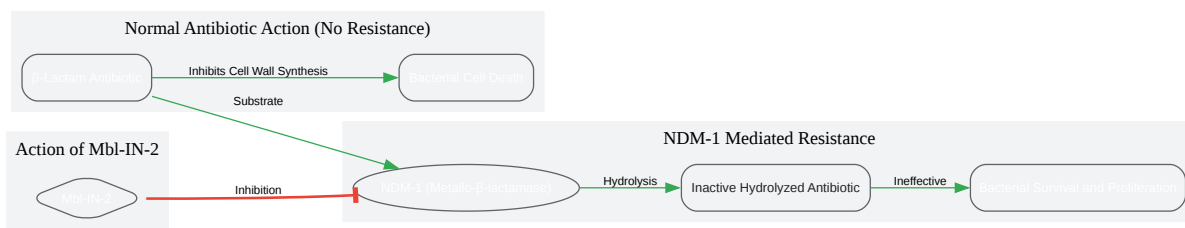
In addition to its direct inhibitory effects, **Mbl-IN-2** has demonstrated the ability to work synergistically with existing β -lactam antibiotics. This is a crucial characteristic for a potential clinical candidate, as it could restore the efficacy of antibiotics that are currently ineffective against MBL-producing bacteria.

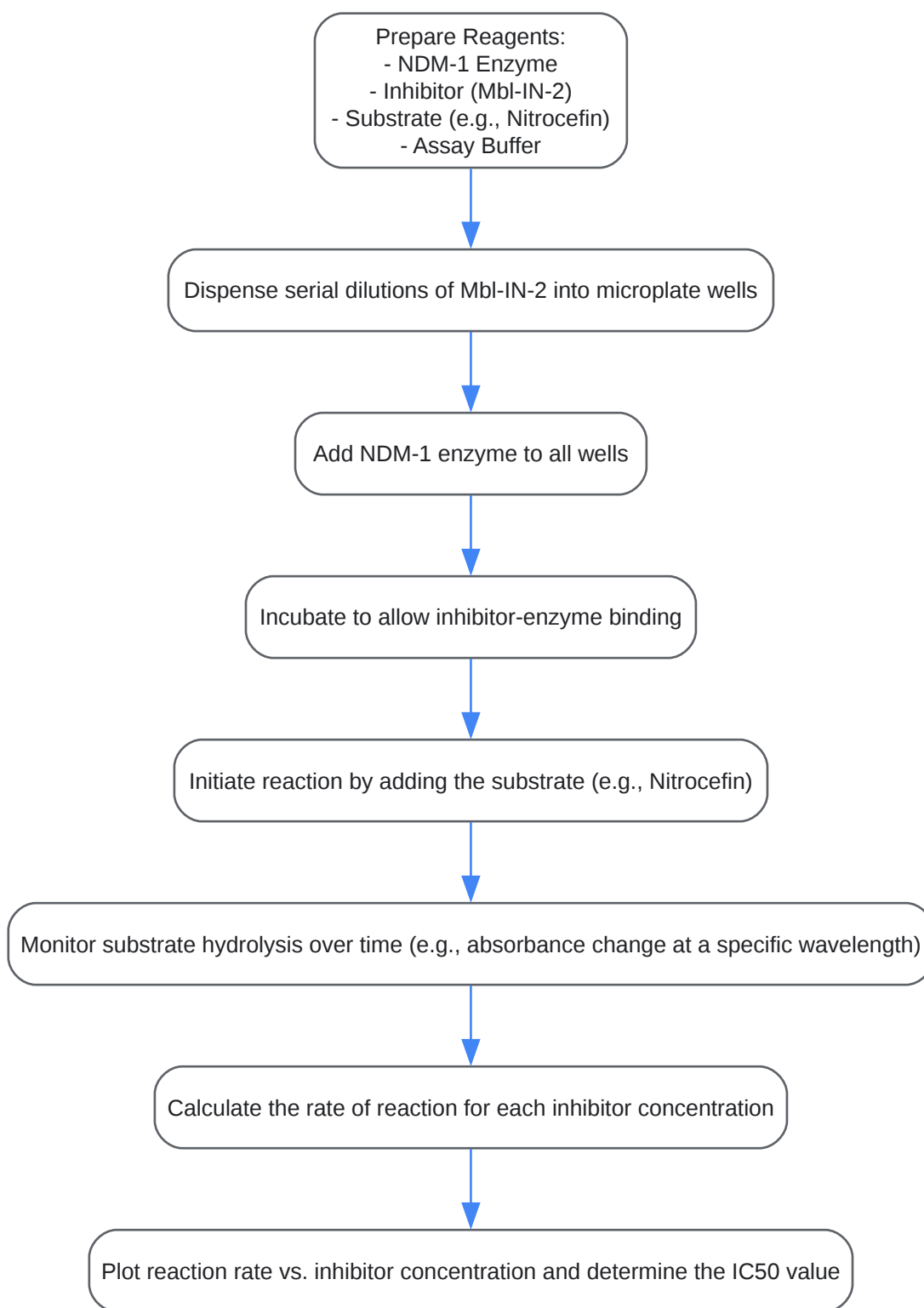
The research by Kondratieva et al. (2024) highlighted that **Mbl-IN-2**, in combination with meropenem, significantly reduces the minimum inhibitory concentration (MIC) required to inhibit the growth of *Escherichia coli* strains expressing not only NDM-1 but also other clinically relevant Metallo- β -lactamases such as VIM-2 and IMP-26.

Mechanism of Action and Signaling Pathway

Metallo- β -lactamases, including NDM-1, are zinc-dependent enzymes that hydrolyze the amide bond in the β -lactam ring of antibiotics, rendering them inactive. **Mbl-IN-2**, as a captopril analogue, is believed to inhibit this process by interacting with the zinc ions in the active site of the enzyme, thereby preventing the hydrolysis of the antibiotic.

The binding pose of a representative fluorinated inhibitor was determined using NMR spectroscopy and molecular docking, confirming its interaction within the NDM-1 active site.^[1]





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References

- 1. researchgate.net [researchgate.net]
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